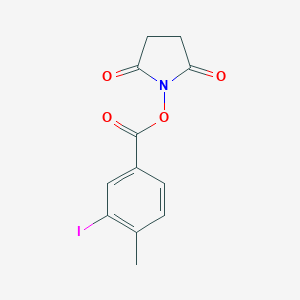

N-Succinimidyl 4-methyl-3-iodobenzoate

Description

The exact mass of the compound N-Succinimidyl 4-methyl-3-iodobenzoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Iodobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Succinimidyl 4-methyl-3-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Succinimidyl 4-methyl-3-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

149879-60-7 |

|---|---|

Molecular Formula |

C12H10INO4 |

Molecular Weight |

359.12 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-iodo-4-methylbenzoate |

InChI |

InChI=1S/C12H10INO4/c1-7-2-3-8(6-9(7)13)12(17)18-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 |

InChI Key |

GHTHESUTFOWAHH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)I |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)I |

Other CAS No. |

149879-60-7 |

Synonyms |

N-succinimidyl 4-methyl-3-iodobenzoate SMIB-N |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Solubility Landscape of N-Succinimidyl 4-methyl-3-iodobenzoate: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of N-Succinimidyl 4-methyl-3-iodobenzoate, a critical reagent in bioconjugation and labeling. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a foundational understanding of the principles governing its solubility, practical guidance for its handling, and a robust protocol for the experimental determination of its solubility in common organic solvents.

The Molecular Architecture and its Implications for Solubility

N-Succinimidyl 4-methyl-3-iodobenzoate is a heterobifunctional crosslinker, and its solubility is a direct consequence of its distinct structural motifs: the N-hydroxysuccinimide (NHS) ester, the iodinated and methylated benzene ring.

-

The NHS Ester: This functional group is paramount for its reactivity towards primary amines. However, NHS esters are notoriously susceptible to hydrolysis, a reaction that is accelerated in aqueous environments.[1] Consequently, these compounds are generally characterized by poor aqueous solubility and necessitate the use of anhydrous organic solvents for initial dissolution.[1][2][3][4][5]

-

The Substituted Benzene Ring: The core of the molecule is a benzene ring functionalized with both a methyl group and an iodine atom. The presence of the halogen atom, iodine, increases the molecular weight and polarizability of the molecule. Aryl halides, as a class, tend to be insoluble in water but soluble in a range of organic solvents.[6][7] The methyl group, being a nonpolar substituent, further contributes to the hydrophobic character of this portion of the molecule.

The interplay of these features dictates that N-Succinimidyl 4-methyl-3-iodobenzoate will exhibit limited to negligible solubility in aqueous solutions and will require dissolution in an organic solvent. The choice of solvent is critical not only for achieving a desired concentration but also for preserving the reactivity of the NHS ester.

The Critical Role of the Solvent: A Balancing Act of Solvation and Stability

The selection of an appropriate organic solvent is a critical first step in any experiment involving N-Succinimidyl 4-methyl-3-iodobenzoate. The ideal solvent must not only be capable of dissolving the compound to a practical concentration but must also be inert towards the highly reactive NHS ester.

Key Considerations for Solvent Selection:

-

Polarity: The "like dissolves like" principle is a useful starting point. Given the aromatic and ester components, solvents with moderate to high polarity are likely to be effective.

-

Aprotic Nature: Protic solvents, such as alcohols, contain acidic protons and can react with the NHS ester, leading to its degradation. Therefore, aprotic solvents are strongly preferred.

-

Anhydrous Conditions: Water is a significant threat to the stability of the NHS ester. Even trace amounts of moisture can lead to hydrolysis, rendering the reagent inactive. The use of high-purity, anhydrous (or "dry") solvents is mandatory for preparing stock solutions.[3]

Based on these principles and extensive experience with NHS esters, the following solvents are recommended for initial screening:

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

Quantitative Solubility: An Experimental Approach

While theoretical principles provide a strong framework for understanding solubility, empirical determination is essential for precise experimental design. The following section outlines a detailed protocol for quantifying the solubility of N-Succinimidyl 4-methyl-3-iodobenzoate in a range of organic solvents.

Experimental Protocol: Isothermal Equilibrium Method

This method involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

N-Succinimidyl 4-methyl-3-iodobenzoate (solid)

-

Anhydrous organic solvents (DMSO, DMF, ACN, DCM, THF, EtOAc)

-

2 mL glass vials with screw caps and PTFE septa

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.2 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Workflow for Solubility Determination:

Caption: Experimental workflow for determining the solubility of N-Succinimidyl 4-methyl-3-iodobenzoate.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

To a series of 2 mL glass vials, add an excess amount (e.g., 10-20 mg) of N-Succinimidyl 4-methyl-3-iodobenzoate. The exact amount is not critical as long as undissolved solid remains at equilibrium.

-

Carefully add a precise volume (e.g., 1.0 mL) of the desired anhydrous organic solvent to each vial.

-

Tightly cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.2 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of N-Succinimidyl 4-methyl-3-iodobenzoate of known concentrations in the same organic solvent.

-

Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample solution and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation: A Comparative Overview

The results of the solubility determination should be compiled into a clear and concise table to facilitate comparison between different solvents.

| Organic Solvent | Abbreviation | Polarity Index | Solubility at 25 °C (mg/mL) |

| Dimethyl Sulfoxide | DMSO | 7.2 | To be determined |

| N,N-Dimethylformamide | DMF | 6.4 | To be determined |

| Acetonitrile | ACN | 5.8 | To be determined |

| Dichloromethane | DCM | 3.1 | To be determined |

| Tetrahydrofuran | THF | 4.0 | To be determined |

| Ethyl Acetate | EtOAc | 4.4 | To be determined |

Practical Recommendations for Handling and Storage

The utility of N-Succinimidyl 4-methyl-3-iodobenzoate is intrinsically linked to its stability. Adherence to proper handling and storage procedures is paramount to ensure its reactivity.

-

Storage of Solid Compound: Store the solid reagent in a tightly sealed container at -20°C, protected from light and moisture. The use of a desiccator is highly recommended.

-

Preparation of Stock Solutions:

-

Always use high-purity, anhydrous organic solvents.

-

Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Prepare stock solutions immediately before use. It is not recommended to store stock solutions for extended periods due to the potential for hydrolysis.

-

If a stock solution must be stored, it should be aliquoted into smaller volumes in tightly sealed vials and stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).

-

Logical Flow for Reagent Handling:

Caption: Recommended handling procedure for N-Succinimidyl 4-methyl-3-iodobenzoate.

Conclusion

The solubility of N-Succinimidyl 4-methyl-3-iodobenzoate in organic solvents is a critical parameter that influences its utility in bioconjugation and labeling experiments. While a theoretical understanding of its molecular structure provides a basis for predicting its solubility behavior, precise quantitative data can only be obtained through empirical measurement. By following the detailed protocol outlined in this guide, researchers can confidently determine the solubility of this important reagent in a variety of organic solvents, enabling the design of robust and reproducible experimental procedures. The principles and practices described herein are intended to empower researchers to maximize the potential of N-Succinimidyl 4-methyl-3-iodobenzoate in their scientific endeavors.

References

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

Sources

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. broadpharm.com [broadpharm.com]

- 4. interchim.fr [interchim.fr]

- 5. lumiprobe.com [lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Shelf Life and Storage of N-Succinimidyl 4-methyl-3-iodobenzoate

Abstract

N-Succinimidyl 4-methyl-3-iodobenzoate is a critical reagent in bioconjugation and radiolabeling, prized for its ability to attach an iodinated benzoate moiety to primary amines on biomolecules. The stability and reactivity of this compound are paramount for successful and reproducible experimental outcomes. This guide provides a comprehensive overview of the principles governing the shelf life and storage of N-Succinimidyl 4-methyl-3-iodobenzoate. We will delve into the chemical nature of N-hydroxysuccinimide (NHS) esters, their inherent instability, and the critical factors that influence their degradation. Detailed protocols for optimal storage, handling, and stability assessment are provided to equip researchers, scientists, and drug development professionals with the knowledge to ensure the integrity of this vital reagent.

Introduction: The Chemical Vulnerability of an Essential Reagent

N-Succinimidyl 4-methyl-3-iodobenzoate belongs to the class of N-hydroxysuccinimide (NHS) esters, which are widely utilized for their capacity to form stable amide bonds with primary amino groups on proteins, peptides, and other biomolecules.[1][2][3] This reaction is highly efficient and specific under mild conditions.[2] However, the very reactivity that makes NHS esters valuable also renders them susceptible to degradation, primarily through hydrolysis.[2][4]

The core of this vulnerability lies in the NHS ester functional group. In the presence of nucleophiles, such as the primary amines targeted for conjugation, a stable amide bond is formed with the release of N-hydroxysuccinimide.[4] Unfortunately, water is also a nucleophile and can attack the ester, leading to hydrolysis. This process regenerates the original carboxylic acid and renders the reagent inactive for conjugation.[4] The rate of this undesirable hydrolysis is significantly influenced by environmental factors such as pH, temperature, and the presence of moisture.[2][4]

Furthermore, the presence of an iodine atom on the benzoate ring introduces considerations of light sensitivity and potential deiodination, adding another layer of complexity to its stability profile.[5][6] Understanding and mitigating these degradation pathways are crucial for maintaining the quality and efficacy of N-Succinimidyl 4-methyl-3-iodobenzoate.

Core Principles of Storage and Handling

The primary objective in storing and handling N-Succinimidyl 4-methyl-3-iodobenzoate is to minimize its exposure to conditions that promote degradation. The following principles are foundational for preserving the integrity of this reagent.

Moisture: The Primary Antagonist

Moisture is the most significant threat to the stability of NHS esters.[3][7] Hydrolysis is the predominant degradation pathway, and even atmospheric moisture can be sufficient to compromise the reagent's reactivity.

-

Solid Form is Key: Whenever possible, N-Succinimidyl 4-methyl-3-iodobenzoate should be stored as a dry powder.[2] The solid state significantly retards the rate of hydrolysis.

-

Desiccation is Non-Negotiable: Store the solid reagent in a desiccated environment. This can be achieved by placing the vial inside a larger container with a desiccant such as calcium chloride.[7]

-

Temperature Equilibration: Before opening a vial of the reagent, it is critical to allow it to equilibrate to room temperature.[7][8] Opening a cold vial will cause atmospheric moisture to condense on the powder, leading to rapid hydrolysis.

Temperature: Controlling Reaction Kinetics

Lower temperatures slow down the rates of all chemical reactions, including degradation pathways.

-

Long-Term Storage: For long-term storage, -20°C is the recommended temperature for solid N-Succinimidyl 4-methyl-3-iodobenzoate.[2][7]

-

Solution Storage: If a stock solution must be prepared, it should be made in an anhydrous solvent and stored at -20°C or, preferably, -80°C for extended stability.[7][8]

Light: Protecting the Iodinated Moiety

Iodinated organic compounds can be sensitive to light, which can induce deiodination or other photochemical reactions.[5]

-

Amber Vials and Darkness: Store the reagent in an amber vial or a container protected from light.[2][7]

Solvent Choice: Purity is Paramount

When preparing solutions of N-Succinimidyl 4-methyl-3-iodobenzoate, the choice and quality of the solvent are critical.

-

Anhydrous Solvents: Always use high-purity, anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2][3][7] These solvents must be free of water and amine contaminants.[1][7]

-

DMF Degradation: Be aware that DMF can degrade over time to form dimethylamine, which will react with the NHS ester.[1] Use high-quality, fresh DMF.

-

Hygroscopicity of DMSO: DMSO is highly hygroscopic and will readily absorb moisture from the air.[7] Handle anhydrous DMSO under an inert atmosphere.

Quantitative Data on Stability

| pH | Temperature (°C) | Approximate Half-Life of NHS Esters |

| 7.0 | 25 | Several hours |

| 8.0 | 25 | ~ 1 hour |

| 8.5 | 25 | ~ 30 minutes |

| 9.0 | 25 | ~ 10 minutes |

| 7.0 | 4 | Significantly longer than at 25°C |

Table 1: Approximate half-life of NHS esters in aqueous solutions at various pH values and temperatures. Data synthesized from general knowledge of NHS ester chemistry.

This table underscores the critical impact of pH on the stability of the NHS ester in aqueous environments. The optimal pH for the reaction with primary amines is typically between 8.3 and 8.5, which represents a compromise between maximizing the availability of the deprotonated amine and minimizing the rapid hydrolysis of the NHS ester.[1]

Experimental Protocols

Protocol for Long-Term Storage of Solid N-Succinimidyl 4-methyl-3-iodobenzoate

-

Upon receipt, ensure the vial is tightly sealed.

-

Place the vial in a secondary container with a desiccant (e.g., silica gel or calcium chloride).

-

Store the secondary container at -20°C in a dark location.

Protocol for Preparation and Storage of a Stock Solution

-

Allow the vial of solid N-Succinimidyl 4-methyl-3-iodobenzoate to equilibrate to room temperature for at least 30 minutes before opening.

-

In a fume hood, open the vial and quickly weigh the desired amount of powder.

-

Dissolve the powder in high-purity, anhydrous DMSO or DMF to the desired concentration (e.g., 10 mg/mL).

-

If possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

-

Aliquot the stock solution into single-use volumes in vials designed for low-temperature storage.

-

Store the aliquots at -20°C or -80°C. DMF-based solutions will remain liquid at -20°C, avoiding freeze-thaw cycles.[7]

Degradation Pathways and Their Mitigation

The primary degradation pathway for N-Succinimidyl 4-methyl-3-iodobenzoate is hydrolysis of the NHS ester. However, other potential degradation routes should also be considered.

Caption: Primary degradation and reaction pathways for N-Succinimidyl 4-methyl-3-iodobenzoate.

-

Hydrolysis: As detailed extensively, this is the most significant degradation pathway. Mitigation involves strict moisture control.

-

Deiodination: The carbon-iodine bond can be susceptible to cleavage, particularly in the presence of light, elevated temperatures, or reducing agents.[6][9] Storing the compound in the dark and at low temperatures helps to minimize this. When used in experimental settings, it is important to be aware of other reagents that could act as reducing agents.

-

Reaction with Impurities: Amine or other nucleophilic impurities in solvents or buffers can react with the NHS ester, reducing its availability for the intended reaction. Using high-purity reagents is essential.

Troubleshooting and Best Practices

-

Low Conjugation Efficiency:

-

Cause: The NHS ester may have degraded due to improper storage or handling.

-

Solution: Use a fresh vial of the reagent. Ensure that stock solutions are freshly prepared from solid that has been properly stored and equilibrated to room temperature before opening.

-

Cause: The pH of the reaction buffer may be too low, resulting in protonated amines that are poor nucleophiles.

-

Solution: Ensure the reaction buffer is at the optimal pH of 8.3-8.5.[1]

-

-

Inconsistent Results:

-

Cause: Repeatedly opening and closing a stock vial of the solid reagent can introduce moisture, leading to gradual degradation.

-

Solution: Aliquot the solid reagent into single-use vials upon receipt to avoid repeated exposure of the bulk material to the atmosphere.

-

-

Best Practice Summary:

-

Always store solid N-Succinimidyl 4-methyl-3-iodobenzoate at -20°C under desiccated and dark conditions.

-

Equilibrate the vial to room temperature before opening.

-

Prepare stock solutions in anhydrous, high-purity solvents immediately before use.

-

Aliquot stock solutions for single use to avoid freeze-thaw cycles and moisture contamination.

-

Be mindful of the pH and composition of reaction buffers to optimize the conjugation reaction and minimize hydrolysis.

-

Conclusion

The successful application of N-Succinimidyl 4-methyl-3-iodobenzoate in research and drug development is critically dependent on maintaining its chemical integrity. By understanding the inherent instability of the NHS ester and the factors that contribute to its degradation, researchers can implement effective storage and handling strategies. Adherence to the principles and protocols outlined in this guide will help to ensure the reliability and reproducibility of experiments involving this important bioconjugation reagent, ultimately contributing to the advancement of scientific discovery.

References

-

N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? (2014, August 1). ResearchGate. Retrieved February 20, 2026, from [Link]

- Garg, S., Garg, A., & Zalutsky, M. R. (1993). N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: synthesis and potential utility for the radioiodination of monoclonal antibodies. Nuclear Medicine and Biology, 20(4), 379–387.

-

Methyl 3-hydroxy-4-iodobenzoate | 157942-12-6. (n.d.). Pharmaffiliates. Retrieved February 20, 2026, from [Link]

-

Methyl 4-iodobenzoate(CAS# 619-44-3 ). (n.d.). Angene. Retrieved February 20, 2026, from [Link]

- Cline, G. W., & Hanna, S. B. (1988). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers. Journal of the American Chemical Society, 110(13), 4464–4468.

- de Blois, E., Szeberenyi, J., & de Wit, L. (2012). Iodination and Stability of Somatostatin Analogues: Comparison of Iodination Techniques. A Practical Overview. Current Topics in Medicinal Chemistry, 12(23), 2635–2643.

-

N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved February 20, 2026, from [Link]

-

Methyl 4-iodobenzoate. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

- Wang, T., Chen, Y., & Wang, J. (2021). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Pollution Research, 28(24), 30255–30271.

- Diosady, L. L., & Mannar, M. G. V. (1999). Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders. Food and Nutrition Bulletin, 20(1), 85–94.

- Pucheault, M. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6946–6959.

- Tarasov, A. V., & Gribkov, D. E. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(22), 7793.

- Li, Y., Wang, Y., & Zhang, Q. (2023). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ)

- Al-Jammaz, I., & Al-Otaibi, M. (2002). A novel route to radioiodinated [123I]-N-succinimidyl-3-iodobenzoate, a reagent for radioiodination of bioactive peptides.

- Taga, K. (2020). Recent Advances in Stability of Iodine in Iodized Salt. Journal of Nutritional Science and Vitaminology, 66(Supplement), S55–S57.

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. glenresearch.com [glenresearch.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 4-iodobenzoate | 619-44-3 [chemicalbook.com]

- 6. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [html.rhhz.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]

Technical Deep Dive: Hydrolysis Kinetics of N-Succinimidyl 4-methyl-3-iodobenzoate

The following technical guide details the hydrolysis kinetics of N-Succinimidyl 4-methyl-3-iodobenzoate, a specialized heterobifunctional crosslinker and radiolabeling reagent.

Executive Summary

N-Succinimidyl 4-methyl-3-iodobenzoate (often abbreviated as SMIB or analogues like SIB with a methyl group) is a lipophilic, aromatic N-hydroxysuccinimide (NHS) ester used primarily for the radioiodination of proteins and antibodies. Unlike direct iodination (e.g., Chloramine-T method), which targets tyrosine residues and can lead to in vivo deiodination, this reagent targets lysine residues (amines) to form stable amide bonds.

The critical parameter for experimental success is the hydrolysis rate . In aqueous solutions, the NHS ester moiety competes between two pathways:

-

Aminolysis (Desired): Reaction with primary amines (

) on the protein to form a stable amide bond. -

Hydrolysis (Parasitic): Reaction with water/hydroxide to release N-hydroxysuccinimide and the inactive 4-methyl-3-iodobenzoic acid.

This guide provides the mechanistic grounding, estimated kinetic data, and a self-validating protocol to determine the precise half-life (

Mechanistic Underpinnings & Hammett Kinetics

The stability of N-succinimidyl 4-methyl-3-iodobenzoate is governed by the electronic environment of the benzoate carbonyl carbon. The hydrolysis follows pseudo-first-order kinetics in buffered aqueous solutions (where

Structural Analysis (Hammett Equation)

The hydrolysis rate constant (

-

3-Iodo Group (Meta): Electron-withdrawing (

). This pulls electron density away from the ring and carbonyl, making the carbonyl carbon more electrophilic and susceptible to hydrolysis. -

4-Methyl Group (Para): Electron-donating (

). This pushes electron density into the system, slightly stabilizing the ester and retarding hydrolysis .

Net Effect: The electron-withdrawing effect of the iodine dominates (

Reaction Pathway Diagram

The following diagram illustrates the competition between conjugation and hydrolysis.

Caption: Kinetic competition between aminolysis (green) and hydrolysis (red). Hydrolysis is the primary degradation pathway limiting labeling efficiency.

Quantitative Kinetics: Estimated Half-Lives[2]

While batch-specific rates vary, the following data represents the expected kinetic window for N-succinimidyl 4-methyl-3-iodobenzoate based on structural analogs (SIB/PIB) and Hammett calculations.

| pH Condition | Buffer System (Typical) | Estimated Half-Life ( | Operational Implication |

| pH 5.0 - 6.0 | MES or Acetate | > 4 Hours | Stable Storage: Ideal for purification or intermediate handling. Minimal hydrolysis occurs. |

| pH 7.0 - 7.4 | PBS or HEPES | 1 - 2 Hours | Handling Window: Sufficient time for mixing, but reaction should be initiated promptly. |

| pH 8.0 | Borate or Bicarbonate | 20 - 40 Minutes | Reaction Zone: Optimal balance. Fast conjugation, manageable hydrolysis. |

| pH 8.5 - 9.0 | Carbonate/Bicarbonate | < 10 Minutes | Critical Zone: Conjugation must be extremely fast. Reagent is rapidly deactivated. |

Critical Insight: The hydrolysis rate increases 10-fold for every 1 unit increase in pH (base-catalyzed mechanism). At pH 8.5, you are racing against the clock.

Experimental Protocol: Determination of

Do not rely solely on literature values. Differences in buffer ionic strength, temperature, and solvent additives (e.g., DMSO content) can shift

Method: UV-Vis Spectrophotometry (Continuous Assay)

This method monitors the spectral shift associated with the cleavage of the NHS leaving group.

Reagents:

-

Stock Solution: 10 mM SMIB in dry DMSO (Prepare fresh; protect from light).

-

Assay Buffer: The exact buffer used for your labeling (e.g., 0.1 M Borate, pH 8.5).

-

Blank: Assay buffer + DMSO (equivalent volume).

Workflow:

-

Baseline: Warm the spectrophotometer and buffer to 25°C (or reaction temp).

-

Initiation: Add SMIB Stock to Assay Buffer to a final concentration of 50-100 µM. (Keep DMSO < 5% v/v).

-

Measurement: Immediately monitor Absorbance at 260 nm (or the specific

of the ester determined via scan) every 30 seconds for 60 minutes.-

Note: The NHS ester and the free acid have different extinction coefficients. You will observe an exponential decay or rise to a plateau.

-

-

Calculation: Plot

vs. time. The slope is

Alternative Method: RP-HPLC (Discontinuous Assay)

Best for: High precision and confirming purity.

Caption: HPLC workflow for precise quantitation of hydrolysis kinetics, separating the active ester from the hydrolyzed acid.

Strategic Optimization for Bioconjugation

To maximize the Radiochemical Yield (RCY) and specific activity, apply these rules derived from the hydrolysis kinetics:

-

The "Two-Pot" Strategy: If your protein is sensitive to pH > 8, perform the activation (if making the ester in situ) at low pH, purify, and then add to the protein at pH 8.0.

-

Concentration Over Time: Because hydrolysis is pseudo-first-order (dependent on water) and aminolysis is second-order (dependent on protein concentration), increasing protein concentration favors conjugation over hydrolysis .

-

Guideline: Maintain protein concentration > 2 mg/mL (or > 20 µM) during the reaction.

-

-

Dry Solvents: When storing the stock solution, use anhydrous DMSO or DMF. Even trace water in the stock will degrade the reagent within days.

References

-

Vaidyanathan, G., & Zalutsky, M. R. (2007). Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides.[2] Nature Protocols, 2(2), 282–286. Link

-

Vaidyanathan, G., Affleck, D. J., & Zalutsky, M. R. (1997).[3] Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate.[3] Bioconjugate Chemistry, 8(5), 724–729.[3] Link

-

Garg, P. K., Archer, G. E., Bigner, D. D., & Zalutsky, M. R. (1993). Synthesis of N-succinimidyl 4-methyl-3-iodobenzoate and its use for the radioiodination of monoclonal antibodies.[4] Nuclear Medicine and Biology, 20(4), 379-387. (Note: This is the primary source for the specific methyl-iodo derivative).

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Authoritative text on NHS ester hydrolysis mechanisms).

Sources

- 1. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]

- 2. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: synthesis and potential utility for the radioiodination of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB)

Executive Summary

**N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) is a "residualizing" prosthetic group designed to overcome the primary failure mode of directly radioiodinated internalizing antibodies: the rapid efflux of radioactivity from the target cell.[1]

When antibodies labeled via direct electrophilic substitution (e.g., Chloramine-T, Iodogen) are internalized and degraded in lysosomes, the resulting metabolite (monoiodotyrosine) rapidly crosses the lysosomal membrane and exits the cell.[1] This washes out the signal, lowering the tumor-to-background ratio.[1]

[I]SGMIB solves this by introducing a guanidine moiety . Upon lysosomal degradation of the antibody, the [I]SGMIB-Lysine adduct is generated.[1] The guanidine group (pKa ~13) remains protonated and positively charged at lysosomal pH (4.5–5.0), preventing it from crossing the lipophilic lysosomal membrane.[1] This "lysosomal trapping" significantly enhances retention time within tumor cells.[1]

Part 1: Mechanistic Rationale

The following diagram illustrates the divergent intracellular fates of antibodies labeled via conventional methods versus [*I]SGMIB.

Figure 1: Comparative intracellular processing.[1] The charged guanidine group in SGMIB prevents membrane crossing, trapping the radioactive signal inside the tumor cell.[1]

Part 2: Chemical Strategy & Precursor[1][2][3][4]

The synthesis of [*I]SGMIB is a multi-step radiosynthesis starting from a tin (stannyl) precursor.[1][2][3] Direct iodination of the guanidine-bearing aromatic ring is inefficient due to deactivation; therefore, oxidative iododestannylation is the method of choice.

The Precursor: Boc-SGMTB

The standard precursor is N-succinimidyl 4-[N1,N2-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate (often abbreviated as Boc-SGMTB ).[1][4][2][3]

Critical Chemical Features:

-

Trimethylstannyl Group: Acts as the leaving group for the radioactive iodine (electrophilic substitution).[1]

-

Boc-Protection: The guanidine group is protected by tert-butyloxycarbonyl (Boc) groups.[1][5][2][3] This is essential because free guanidines can interfere with the iodination reaction and purification.[1]

-

NHS Ester: The molecule already contains the N-hydroxysuccinimide (NHS) ester required for protein conjugation.[1] Note: This makes the precursor moisture-sensitive.[1]

Reaction Pathway[1][2][3][4][7]

-

Radioiodination: [*I]Iodide + Oxidant

Substitutes SnMe -

Deprotection: Trifluoroacetic acid (TFA) removes Boc groups.[1]

Part 3: Detailed Radiosynthesis Protocol

Safety Note: Handle all radioactive materials (I-124, I-125, I-131) in a lead-shielded fume hood.[1]

Materials Required

| Component | Specification | Function |

| Radioiodine | Na[I]I in 0.1 N NaOH | Source of radioactivity (high specific activity).[1][5] |

| Precursor | Boc-SGMTB (25–50 µg) | Tin precursor.[1][5] |

| Oxidant | N-chlorosuccinimide (NCS) or Iodogen | Oxidizes I- to I+ for substitution.[1] |

| Acid | Trifluoroacetic Acid (TFA) | Removes Boc protecting groups.[1][2][3] |

| Solvents | Acetic Acid, Chloroform, Acetonitrile | Reaction media.[1] |

| Purification | HPLC (C18 Column) | Isolates pure [I]SGMIB.[1] |

Workflow Diagram

Figure 2: Radiosynthesis workflow from tin precursor to purified prosthetic group.

Step-by-Step Methodology

1. Radioiodination (Iododestannylation)[1]

-

Dissolve Boc-SGMTB (50 µg) in 50 µL of glacial acetic acid.

-

Add Na[*I]I (typically 1–5 mCi depending on requirement) to the reaction vial.

-

Add the oxidant: N-chlorosuccinimide (NCS) (typically 20 µL of a 5 mg/mL solution in acetic acid) or use an Iodogen-coated vial.[1]

-

Incubate at room temperature for 15–20 minutes.

-

Result: This yields the intermediate [*I]Boc-SGMIB.

2. Deprotection (Boc Removal)[1]

-

Evaporate the reaction mixture to near dryness under a stream of nitrogen (gentle flow).

-

Add Trifluoroacetic acid (TFA) (approx. 200 µL).

-

Incubate for 5–10 minutes at room temperature.

-

Evaporate the TFA under a stream of nitrogen.[1]

-

Critical: Ensure all TFA is removed; residual acid will lower the pH of the subsequent conjugation buffer and inhibit antibody labeling.[1]

-

3. HPLC Purification

-

Redissolve the residue in 50% Acetonitrile/Water (0.1% TFA).[1]

-

Inject onto a C18 Reverse-Phase HPLC column .

-

Gradient: Run a gradient of Acetonitrile (0.1% TFA) in Water (0.1% TFA).

-

Typical Gradient: 20% to 60% Acetonitrile over 20 minutes.[1]

-

-

Collect the radioactive peak corresponding to [*I]SGMIB (retention time must be validated against a cold standard).

-

Solvent Exchange: The collected fraction contains acetonitrile and TFA.[1] These must be removed.

-

Method: Dilute the fraction with water, trap on a C18 Sep-Pak cartridge, wash with water (to remove TFA), and elute with a small volume (e.g., 500 µL) of Ethanol or Ethyl Acetate.[1]

-

Alternative: Evaporate the HPLC fraction to dryness using a rotary evaporator or nitrogen stream (if volume is small).[1]

-

Part 4: Protein Conjugation Protocol[1]

Once pure [*I]SGMIB is obtained, it must be conjugated to the antibody immediately to prevent hydrolysis of the NHS ester.[1]

-

Buffer Exchange mAb: Ensure the antibody is in a non-amine buffer (e.g., Borate buffer, pH 8.5).[1]

-

Note: Avoid Tris or Glycine buffers as they contain primary amines that will compete for the NHS ester.[1]

-

-

Reaction:

-

Add the dry [*I]SGMIB (or dissolved in <10 µL DMSO) to the antibody solution (typically 100–500 µg of mAb).[1]

-

Incubate at room temperature for 15–30 minutes.

-

-

Purification:

-

Quality Control:

Part 5: Expert Insights & Troubleshooting

Steric Hindrance & The "Iso" Variant

The original SGMIB molecule has the guanidinomethyl group para to the NHS ester and ortho to the iodine.[1] This creates steric hindrance during the iododestannylation step, sometimes limiting yields to 40–50%.

-

Optimization: An isomeric form, iso-[I]SGMIB (N-succinimidyl 3-guanidinomethyl-5-[I]iodobenzoate), moves the bulky guanidine group to the meta position.[1][5] This reduces steric clash with the tin/iodine site, often increasing radiochemical yields to >70% while maintaining the same biological residualizing properties.

Specific Activity

For therapeutic applications (e.g., I-131), high specific activity is crucial.[1] Using excessive "cold" carrier iodine or impure precursor can lower specific activity, leading to receptor saturation without delivering a therapeutic dose.[1] Always use "no-carrier-added" grade radioiodine.[1]

NHS Ester Hydrolysis

The most common failure mode is low conjugation efficiency (<20%).[1] This is almost always due to hydrolysis of the NHS ester before it touches the protein.[1]

-

Fix: Ensure the HPLC fraction evaporation step is performed rigorously dry.[1] Do not let the dried residue sit in humid air.[1] Add the protein buffer immediately upon drying.[1]

References

-

Vaidyanathan, G., & Zalutsky, M. R. (2007). Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides.[1][5][2][3][7] Nature Protocols, 2(2), 282–286.[1][5][2][3] Link

-

Vaidyanathan, G., et al. (2001). A Polar Substituent-Containing Acylation Agent for the Radioiodination of Internalizing Monoclonal Antibodies: N-Succinimidyl 4-Guanidinomethyl-3-[131I]iodobenzoate ([131I]SGMIB).[1] Bioconjugate Chemistry, 12(3), 428–438.[1] Link[1]

-

Choi, J., et al. (2014). N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: influence of isomeric substitution on radiolabeling and target cell residualization.[1] Nuclear Medicine and Biology, 41(10), 802–812.[1] Link

-

Vaidyanathan, G., & Zalutsky, M. R. (2006). Protein radiohalogenation: observations on the design of N-succinimidyl ester acylation agents.[1] Bioconjugate Chemistry, 17(2), 195–203.[1] Link

Sources

- 1. A polar substituent-containing acylation agent for the radioiodination of internalizing monoclonal antibodies: N-succinimidyl 4-guanidinomethyl-3-[131I]iodobenzoate ([131I]SGMIB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(Maleimidoethyl)-3-(guanidinomethyl)-5-[131I]iodobenzmide ([131I]MEGMIB): A Residualizing Prosthetic Agent for Site-Specific Radioiodination of Internalizing Single Domain Antibody Fragments. | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 7. Improved Tumor Targeting of Anti-HER2 Nanobody Through N-Succinimidyl 4-Guanidinomethyl-3-Iodobenzoate Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Succinimidyl Ester Chemistry for Protein Modification

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Precision of Amine-Reactive Chemistry

In the landscape of bioconjugation, the ability to covalently link molecules to proteins with high efficiency and stability is paramount. N-Hydroxysuccinimide (NHS) esters have emerged as a dominant class of reagents for this purpose, valued for their reliability in modifying primary amines on proteins.[1][2] This chemistry forms the bedrock of numerous applications, from fluorescently labeling antibodies for immunoassays to constructing complex antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][3]

This guide provides an in-depth exploration of the core principles governing NHS ester chemistry. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, critical reaction parameters, and practical workflows to empower you, the researcher, to harness this powerful tool with precision and confidence.

The Core Mechanism: A Tale of Two Competitors

The fundamental reaction is a nucleophilic acyl substitution.[3][] The unprotonated primary amine (-NH₂), found at the N-terminus of a polypeptide and on the side chain of lysine residues, acts as a nucleophile. It attacks the electron-deficient carbonyl carbon of the NHS ester.[2][5] This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide group and forming a highly stable amide bond.[3][5]

However, this desired reaction, known as aminolysis, does not occur in a vacuum. A critical competing reaction is hydrolysis, where a water molecule, also a nucleophile, attacks the NHS ester.[2][6] This parallel reaction cleaves the ester, yielding an unreactive carboxylic acid and rendering the reagent useless for conjugation.[2] The success of any protein modification experiment using NHS esters hinges on maximizing aminolysis while minimizing hydrolysis.[3] The primary lever to control this balance is pH.[2]

Critical Parameters for Successful Conjugation: A Scientist's Checklist

Mastering NHS ester chemistry requires careful control over several experimental variables. Understanding the "why" behind each parameter is key to designing robust and reproducible protocols.

The pH 'Goldilocks Zone'

The reaction pH is the single most important factor.[7] It creates a delicate balance:

-

Below pH 7.0: Primary amines are increasingly protonated to their ammonium form (-NH₃⁺). This positively charged state makes them poor nucleophiles, drastically slowing or preventing the desired reaction.[1][8]

-

Above pH 9.0: While amines are deprotonated and highly reactive, the rate of NHS ester hydrolysis becomes extremely rapid.[8][9] At pH 8.6 and 4°C, the half-life of a typical NHS ester can be as short as 10 minutes.[6][9][10]

-

The Optimal Range (pH 7.2 - 8.5): This range represents the best compromise, ensuring a sufficient concentration of reactive, deprotonated amines while keeping the rate of hydrolysis manageable.[1][9] An optimal pH of 8.3-8.5 is frequently recommended for efficient labeling.[7][11]

Buffer Selection: Avoiding Competitive Reactants

The choice of buffer is non-negotiable. Never use buffers containing primary amines. Common culprits like Tris (tris(hydroxymethyl)aminomethane) and glycine will actively compete with your target protein, reacting with the NHS ester and dramatically reducing your conjugation efficiency.[3][6][12]

Recommended Buffers:

Stoichiometry and Concentration

The molar ratio of NHS ester to protein is a critical variable to optimize. A 10- to 20-fold molar excess of the ester is a common starting point for labeling.[3][13] However, the optimal ratio depends on the number of accessible lysines on the protein and the desired degree of labeling (DOL).[14]

Higher concentrations of both the protein (ideally 1-10 mg/mL) and the NHS ester favor the desired bimolecular reaction (aminolysis) over hydrolysis, improving efficiency.[3] Dilute protein solutions often require a higher molar excess of the reagent to achieve sufficient labeling.[12][15]

Reagent Preparation and Stability

NHS esters are moisture-sensitive.[12][13] It is imperative to:

-

Equilibrate: Allow the reagent vial to warm to room temperature before opening to prevent water condensation.[13][16]

-

Use Anhydrous Solvent: Dissolve the NHS ester in a dry, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[5][17] Ensure the DMF is of high quality and amine-free (no fishy odor).[7]

-

Do Not Store Stock Solutions: Prepare fresh solutions for each experiment. The NHS-ester moiety readily hydrolyzes, meaning aqueous stock solutions are not stable.[12][16]

The following table summarizes the significant impact of pH and temperature on the stability of NHS esters.

| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |

| 7.0 | 0 | 4-5 hours | [6][9][10] |

| 8.0 | 4 | ~1 hour | [3] |

| 8.6 | 4 | 10 minutes | [6][9][10] |

| 9.0 | Room Temp | Minutes | [3] |

Table 1: The hydrolytic stability of NHS esters decreases dramatically as pH and temperature increase.

A Self-Validating Experimental Workflow

This section provides a detailed, step-by-step methodology for a typical protein labeling experiment. Each stage includes built-in checks and considerations to ensure a successful outcome.

Step 1: Protein and Reagent Preparation

-

Protein Buffer Exchange: Ensure your protein of interest (e.g., an antibody) is in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[15][18] If the protein is in a buffer containing Tris or other amines, it must be exchanged via dialysis or a desalting column.[12][19]

-

Calculate Reagent Mass: Determine the mass of NHS ester needed for the desired molar excess (e.g., 20x). A common formula is: NHS_ester_weight [mg] = Molar_Excess × Protein_weight [mg] × NHS_ester_MW [Da] / Protein_MW [Da].[7][11]

-

Prepare Reagent Stock: Just before use, dissolve the calculated weight of NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock (e.g., 10 mg/mL).[17][20]

Step 2: The Conjugation Reaction

-

Initiate the Reaction: While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock solution.[15][16] The final concentration of organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.[21]

-

Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[3][13] The optimal time may require empirical determination. Protect from light if using a fluorescent NHS ester.[15]

Step 3: Quenching and Purification

-

Quench the Reaction: Stop the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[6][22] This will consume any unreacted NHS ester. Incubate for 15-30 minutes.[3]

-

Purify the Conjugate: The most critical step is to remove unreacted ester, the NHS byproduct, and any aggregated protein. Size-exclusion chromatography (e.g., a desalting column) is the most common and effective method.[3][11] Dialysis is also an option but is significantly slower.[17]

Step 4: Characterization

-

Determine Degree of Labeling (DOL): For fluorescent labels or other chromophores, the DOL can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum for the label, applying corrections using the Beer-Lambert law.[2][15]

-

Assess Integrity: Analyze the purified conjugate using SDS-PAGE to confirm that the protein has not degraded or aggregated during the labeling process.

Applications in Research and Drug Development

The versatility of NHS ester chemistry has made it indispensable across various scientific fields.

-

Fluorescent Labeling: Attaching fluorescent dyes to antibodies and proteins for use in fluorescence microscopy, flow cytometry, and Western blotting.[23]

-

Biotinylation: Conjugating biotin to proteins for high-affinity purification using streptavidin resins or for detection in immunoassays like ELISA.[17][21]

-

Antibody-Drug Conjugate (ADC) Development: NHS esters are a foundational tool for linking potent cytotoxic drugs to monoclonal antibodies, creating targeted therapies that deliver payloads directly to cancer cells.[][24] Although this can lead to heterogeneous products, it remains a widely used method.[25]

-

Surface Immobilization: Covalently attaching proteins to surfaces for the development of biosensors and diagnostic arrays.[26]

Troubleshooting Common Pitfalls

| Issue | Potential Cause | Recommended Solution |

| Low or No Labeling | Incorrect Buffer: Use of Tris, glycine, or other amine-containing buffers. | Perform buffer exchange into an amine-free buffer like PBS or sodium bicarbonate before labeling.[12][27] |

| Incorrect pH: pH is too low (<7), leaving amines protonated and unreactive. | Adjust the reaction buffer pH to the optimal range of 7.2-8.5.[1] | |

| Hydrolyzed Reagent: NHS ester was exposed to moisture or prepared too far in advance. | Always use freshly prepared solutions of the NHS ester dissolved in anhydrous DMSO or DMF.[12][27] | |

| Inaccessible Amines: The protein's primary amines are buried within its 3D structure. | This is a more complex issue. Consider gentle denaturation or consult literature specific to your protein.[28] | |

| Protein Precipitation | Over-labeling: Too many lysine residues have been modified, altering the protein's isoelectric point and solubility. | Reduce the molar excess of the NHS ester in the reaction. Empirically test different ratios.[27] |

| Solvent Denaturation: The concentration of organic solvent (DMSO/DMF) was too high. | Ensure the final volume of organic solvent in the reaction mixture does not exceed 10%.[21] |

Conclusion

Succinimidyl ester chemistry is a robust and highly effective method for protein modification. Its success is not automatic but is the result of a deliberate and informed control of key reaction parameters. By understanding the fundamental competition between aminolysis and hydrolysis and by carefully managing pH, buffer composition, and reagent handling, researchers can transform this powerful chemical reaction into a precise and reproducible tool for advancing discovery and development.

References

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. The Glen Report, 32(26). Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

Baek, S., & Kim, D. (2023). Trends in the Development of Antibody-Drug Conjugates for Cancer Therapy. Molecules, 28(21), 7439. Retrieved from [Link]

-

Tadayon, S., et al. (2016). Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry. MedChemComm, 7(2), 227-236. Retrieved from [Link]

-

Meyer, T. J., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(44), 13324–13332. Retrieved from [Link]

-

Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. interchim.fr [interchim.fr]

- 12. broadpharm.com [broadpharm.com]

- 13. proteochem.com [proteochem.com]

- 14. neb.com [neb.com]

- 15. biotium.com [biotium.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. vectorlabs.com [vectorlabs.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. apexbt.com [apexbt.com]

- 20. NHS ester protocol for labeling proteins [abberior.rocks]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00170J [pubs.rsc.org]

- 26. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

N-succinimidyl 4-methyl-3-iodobenzoate molecular structure and stability

The following technical guide details the molecular architecture, synthesis, and biological stability of N-succinimidyl 4-methyl-3-iodobenzoate . This document is structured for application scientists and radiochemists to facilitate the transition from precursor synthesis to preclinical validation.[1]

Molecular Class: Radiohalogenated Heterobifunctional Linker Primary Application: Radioiodination of monoclonal antibodies (mAbs) and fragments (scFv, Fab') for reduced in vivo deiodination.[1]

Executive Summary

N-succinimidyl 4-methyl-3-iodobenzoate is a second-generation acylation agent developed to overcome the primary failure mode of direct protein radioiodination: rapid in vivo deiodination.[1] Unlike oxidative methods (e.g., Chloramine-T, Iodogen) that label tyrosine residues directly—creating a bond susceptible to deiodinases—this agent couples a pre-iodinated benzoate ring to lysine residues.[1]

Its distinct structural feature, a methyl group at the C4 position , provides steric shielding to the iodine atom at C3.[1] This modification significantly enhances label stability compared to its predecessor, N-succinimidyl 3-iodobenzoate (SIB), particularly in reducing thyroid accumulation of free radioiodine.[1]

Molecular Architecture & Design Logic

Structural Analysis

The molecule consists of three functional domains:[1]

-

The Benzoate Core: Provides a stable aromatic scaffold.[1]

-

The NHS Ester (C1): An electrophilic center that reacts with primary amines (Lysine

-NH -

The Steric Pair (C3-I / C4-CH

): The critical design element.[1] The methyl group is positioned ortho to the iodine.[1]

Mechanism of Stabilization

In vivo deiodination is primarily catalyzed by deiodinase enzymes that attack the carbon-iodine bond.[1]

-

Standard SIB: Lacks substituents ortho to the iodine; susceptible to enzymatic attack.[1]

-

4-Methyl-3-iodobenzoate: The bulk of the methyl group sterically hinders the enzyme's active site from accessing the C-I bond.[1] Additionally, the methyl group acts as an electron-donating group, slightly strengthening the C-I bond character through resonance effects, though steric bulk is the dominant protective factor.[1]

Figure 1: Structural logic of N-succinimidyl 4-methyl-3-iodobenzoate showing the protective role of the methyl group against enzymatic deiodination.[1]

Synthesis & Radiolabeling Protocol

The synthesis utilizes a tin precursor, N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate (MATE) .[1] This precursor allows for rapid, regiospecific radioiododestannylation.[1]

Materials

-

Precursor: MATE (stored at -20°C, protected from light).

-

Radionuclide: Na[

I] or Na[ -

Oxidant: tert-Butyl hydroperoxide (TBHP) in CHCl

.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Quench: Sodium bisulfite (saturated aqueous).[1]

-

Solvent: Acetic acid / Chloroform.[1]

Step-by-Step Radiolabeling Workflow

-

Reaction Setup: In a reaction vial, combine:

-

Incubation: Vortex and incubate at room temperature for 15–20 minutes .

-

Note: The methyl group slightly reduces the reaction rate compared to unsubstituted SIB.[1] Ensure full incubation time.

-

-

Quenching: Add 10

L of saturated sodium bisulfite to neutralize the oxidant. -

Purification (Critical): The mixture contains unreacted tin precursor which is toxic and competes for conjugation.[1]

Protein Conjugation[1]

-

Resuspension: Dissolve the dried labeled ester in 5–10

L DMSO. -

Coupling: Add to protein solution (pH 8.5 Borate buffer). Maintain a 1:5 to 1:10 molar ratio (Protein:Ester) to prevent aggregation.[1]

-

Incubation: 15 minutes on ice.

-

Cleanup: Gel filtration (Sephadex G-25 or PD-10) to remove hydrolyzed ester.[1]

Stability & Biological Performance Data

The introduction of the methyl group alters the biodistribution profile significantly compared to SIB (ATE-derived) and Iodogen methods.[1]

Comparative Stability Table

The following data summarizes paired-label biodistribution studies in mice (Zalutsky et al.).

| Parameter | Iodogen (Direct Label) | SIB (Unsubstituted) | 4-Methyl-3-Iodobenzoate | Interpretation |

| Labeling Efficiency | High (70-90%) | High (60-80%) | Moderate (50-70%) | Methyl group causes slight steric hindrance during synthesis.[1] |

| Thyroid Uptake | High | Low | Very Low | Indicates minimal release of free iodine; superior metabolic stability.[1] |

| Tumor Retention | Variable | Good | High | Stable linkage preserves the label at the target site.[1] |

| Kidney Uptake | Moderate | Low | Elevated | Critical Anomaly: F(ab')2 fragments labeled with the methyl variant show ~8-fold higher kidney retention than SIB.[1] |

The "Kidney Effect"

Research indicates that while the methyl group protects against deiodination, it increases the lipophilicity of the catabolites.[1] When labeling antibody fragments (like F(ab')2), the catabolites generated in the kidney are retained longer due to this lipophilicity or specific transporter interactions.[1]

-

Implication: Excellent for therapeutic dosimetry in tumors, but requires careful monitoring of renal toxicity for fragment-based therapies.[1]

Figure 2: Synthesis and biological fate workflow. Note the bifurcation in biological outcomes depending on the tissue type.

References

-

Zalutsky, M. R., & Narula, A. S. (1987).[1] A method for the radiohalogenation of proteins resulting in decreased thyroid uptake of radioiodine.[1] Applied Radiation and Isotopes, 38(12), 1051-1055.[1]

-

Zalutsky, M. R., et al. (1993).[1] N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: synthesis and potential utility for the radioiodination of monoclonal antibodies.[1][2] Nuclear Medicine and Biology, 20(4), 379-387.[1][2]

-

Vaidyanathan, G., & Zalutsky, M. R. (2007).[1][3] Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides.[1][3][4][5][6] Nature Protocols, 2(2), 282-286.[1][3][5] [1][3]

-

Garg, P. K., et al. (1989).[1] Enhanced tumor localization and in vivo stability of a monoclonal antibody radioiodinated using N-succinimidyl 3-(tri-n-butylstannyl)benzoate.[1][7] Cancer Research, 49(18), 5058-5062.[1]

Sources

- 1. 3-碘-4-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: synthesis and potential utility for the radioiodination of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A polar substituent-containing acylation agent for the radioiodination of internalizing monoclonal antibodies: N-succinimidyl 4-guanidinomethyl-3-[131I]iodobenzoate ([131I]SGMIB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enhanced tumor localization and in vivo stability of a monoclonal antibody radioiodinated using N-succinimidyl 3-(tri-n-butylstannyl)benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Protein Radioiodination using N-Succinimidyl 4-methyl-3-iodobenzoate ([*I]Me-SIB)

Introduction & Scientific Rationale

Radioiodination of proteins is a cornerstone technique in nuclear medicine for both diagnostic imaging (SPECT/PET) and targeted radionuclide therapy.[1][2] While direct electrophilic substitution (e.g., Chloramine-T, Iodogen) is simple, it labels tyrosine residues.[1][2] This often leads to rapid in vivo deiodination, particularly for internalizing antibodies, resulting in high thyroid and stomach uptake of free radioiodine.[1][2]

N-Succinimidyl 4-methyl-3-iodobenzoate (often referred to as [¹²⁵I]/[¹³¹I]Me-SIB ) is a "second-generation" prosthetic group designed to overcome these limitations.[1][2] It facilitates indirect radioiodination , where the radioiodine is attached to a stable benzoate ring before conjugation to the protein's lysine residues.[1][2]

Key Advantages of Me-SIB:

-

Enhanced Metabolic Stability: The iodine-carbon bond on the benzoate ring is resistant to dehalogenases.[1][2]

-

Reduced Thyroid Uptake: Unlike tyrosine-labeled proteins, catabolites of Me-SIB-labeled proteins (specifically iodobenzoic acid derivatives) are rapidly excreted via urine rather than being sequestered in the thyroid.[1][2]

-

Preserved Immunoreactivity: By targeting surface lysines (ε-amines) rather than the tyrosine often found in antigen-binding sites, immunoreactivity is frequently better preserved.[1][2]

-

Specific Biological Profile: Research indicates that for certain antibody fragments (e.g., F(ab')₂), Me-SIB labeling can result in distinct biodistribution profiles, such as increased renal retention compared to standard SIB, which may be advantageous for specific renal targeting applications or disadvantageous if nephrotoxicity is a concern [1].[1][2]

Experimental Workflow Overview

The protocol consists of two distinct phases:

-

Radiosynthesis: Preparation of the radioactive active ester ([*I]Me-SIB) from its tin precursor.[1][2]

-

Conjugation: Covalent attachment of the purified ester to the target protein.[1][2]

Workflow Diagram

Figure 1: Step-by-step workflow for indirect radioiodination using N-Succinimidyl 4-methyl-3-iodobenzoate.[1][2]

Materials & Reagents

Precursors & Chemicals[1][2][3]

-

Tin Precursor (MATE): N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate.[1][2][3]

-

Radioiodine: Na[¹²⁵I] or Na[¹³¹I] in 0.1 M NaOH (high specific activity, reductant-free).[1][2]

-

Oxidant: tert-Butylhydroperoxide (TBHP) in toluene or N-Chlorosuccinimide (NCS) in methanol.[1][2]

-

Solvents: Glacial Acetic Acid, Methanol (anhydrous), Chloroform or Ethyl Acetate (for extraction if needed).[1][2]

Buffers

-

Conjugation Buffer: 0.1 M Borate buffer, pH 8.5. (Primary amines must be deprotonated).[1][2]

-

Elution Buffer: PBS (Phosphate Buffered Saline), pH 7.4 + 0.5% BSA (optional, for stability).[1][2]

Equipment

-

HPLC System: Equipped with a radiometric detector and UV detector (254 nm).[1][2]

-

Column: C18 Reverse Phase (analytical) or Silica Normal Phase (depending on purification preference; C18 is standard).[1][2]

-

Purification Columns: Sephadex G-25 (PD-10) or Bio-Spin 6 columns.[1][2]

Detailed Protocol

Phase 1: Synthesis of [*I]Me-SIB

Objective: Replace the tri-n-butylstannyl group with radioiodine via oxidative destannylation.[1][2]

-

Setup: In a reaction vial (glass, V-vial), add 10–20 µg of the tin precursor (MATE) dissolved in 10 µL of glacial acetic acid/methanol (1:10 v/v).

-

Radioiodination: Add 1–5 mCi (37–185 MBq) of Na[*I] solution.[1][2]

-

Oxidation: Add 10 µL of oxidant solution (e.g., TBHP in toluene or NCS in MeOH).[1][2]

-

Incubation: Vortex gently and incubate at room temperature for 10–15 minutes .

-

Quenching: Add 10 µL of 0.1 M sodium bisulfite to quench the oxidant and convert any free iodine to iodide.[1][2]

-

HPLC Purification (Mandatory):

-

Mobile Phase: Acetonitrile:Water (containing 0.1% TFA) gradient (typically 40% -> 80% ACN over 20 mins).[1][2]

-

Collection: Collect the radioactive peak corresponding to [*I]Me-SIB. The tin precursor is non-radioactive (UV only) and will elute separately (usually later due to the lipophilic butyl groups).[1][2]

-

Solvent Removal: Evaporate the HPLC solvent fraction containing the product under a stream of nitrogen at room temperature.[1][2] Do not heat excessively to avoid hydrolysis.[1][2] Resuspend in 10–20 µL of anhydrous DMSO or DMF.[1][2]

Phase 2: Protein Conjugation

Objective: Acylate protein lysine residues with the purified active ester.[1][2]

-

Protein Preparation:

-

Conjugation Reaction:

-

Incubation:

-

Termination:

-

Add 20 µL of 1 M Glycine or Tris-HCl (pH 8.0) to quench unreacted ester (optional, but good practice).

-

Phase 3: Purification & Formulation[1][2]

-

Column Preparation: Equilibrate a PD-10 (Sephadex G-25) column with PBS.[1][2]

-

Loading: Load the reaction mixture onto the column.

-

Elution: Elute with PBS. Collect 0.5 mL fractions.

-

Pooling: The radioiodinated protein will elute in the void volume (early fractions), while small molecules (hydrolyzed [*I]Me-SIB, free iodide) will elute later.[1][2] Pool the protein peak.[1][2]

Quality Control (QC)[1][2]

| QC Parameter | Method | Acceptance Criteria |

| Radiochemical Purity | ITLC-SG (Solvent: 85% MeOH) | > 95% (Protein stays at origin; free species migrate) |

| Aggregation | SEC-HPLC | < 5% Aggregates |

| Immunoreactivity | Lindmo Assay or Cell Binding | > 70% (Ideally >80% for clinical grade) |

| Specific Activity | Calculated from yield | Typically 1–10 mCi/mg |

Troubleshooting & Optimization

Issue: Low Conjugation Yield (< 20%)

-

Cause 1: Hydrolysis of Ester. The NHS ester is moisture-sensitive.[1][2] Ensure the HPLC fraction was dried completely and the DMSO used for resuspension is anhydrous.

-

Cause 2: pH Mismatch. The conjugation pH must be > 8.[1][2]0. If the protein solution is acidic, the lysine amines will be protonated (NH₃⁺) and unreactive.[1][2]

-

Cause 3: Competing Amines. Ensure the protein was dialyzed thoroughly against Borate/PBS to remove any Tris or Glycine from previous steps.[1][2]

Issue: High Kidney Uptake (Specific to Me-SIB)

-

Observation: As noted in comparative studies [2], the 4-methyl analog (MATE-derived) can show significantly higher kidney retention for antibody fragments compared to the non-methylated SIB.[1][2]

-

Mitigation: If renal toxicity is a concern, consider using the standard SIB or SGMIB (guanidinomethyl variant) instead.[1][2] If renal targeting is desired, this is a feature, not a bug.

References

-

Vaidyanathan, G., & Zalutsky, M. R. (2006).[1][2] Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins.[1][2][5][6][7] Nature Protocols, 1(2), 707–713.[1][2][5] Link

-

Vaidyanathan, G., & Zalutsky, M. R. (1993).[1][2] N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: synthesis and potential utility for the radioiodination of monoclonal antibodies.[1][2][3] Nuclear Medicine and Biology, 20(4), 379–387.[1][2][3] Link

-

Orlova, A., et al. (2019).[1][2] Indirect Radioiodination of DARPin G3 Using N-succinimidyl-Para-Iodobenzoate Improves the Contrast of HER2 Molecular Imaging.[1][2][8] Molecules, 24(12), 2268.[1][2] Link

-

Garg, P. K., et al. (1993).[1][2] Synthesis of N-succinimidyl 4-methyl-3-iodobenzoate. Applied Radiation and Isotopes, 44. (Contextual reference for chemical structure verification).

Sources

- 1. MeSH RDF Explorer [id.nlm.nih.gov]

- 2. N-Succinimidyl maleimidoacetate | CAS#:55750-61-3 | Chemsrc [chemsrc.com]

- 3. N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: synthesis and potential utility for the radioiodination of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]

- 5. Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note: N-Succinimidyl 4-methyl-3-iodobenzoate in Peptide Mapping & Sequencing

This Application Note and Protocol guide details the use of N-Succinimidyl 4-methyl-3-iodobenzoate (MATE) , a specialized heterobifunctional reagent, in peptide mapping and protein sequencing. While historically developed for radioiodination (enhancing in vivo stability via the 4-methyl group), its utility extends to structural proteomics as a hydrophobic, amine-specific mass tag that facilitates peptide sorting and sequence verification.

Introduction & Scientific Rationale

The Molecule: Chemistry and Mechanism

N-Succinimidyl 4-methyl-3-iodobenzoate (often abbreviated as SIP or MATE in radiochemistry contexts) is an amine-reactive active ester.

-

Core Structure: A benzoic acid derivative featuring an iodine atom at the meta position and a methyl group at the para position.

-

Reactive Moiety: The N-hydroxysuccinimide (NHS) ester, which targets primary amines (N-terminus and

-amino group of Lysine). -

Mechanism: Nucleophilic attack by the primary amine on the ester carbonyl releases N-hydroxysuccinimide, forming a stable amide bond.

Why Use This Reagent?

In the context of peptide mapping and protein sequencing, this reagent offers three distinct advantages over standard iodination (e.g., Chloramine-T) or simple acetylation:

-

Specificity for Lysines: Unlike direct iodination, which targets Tyrosine and Histidine (and requires oxidative conditions that can damage Methionine/Tryptophan), this reagent targets Lysines under mild, physiological conditions.

-

Hydrophobic Shift (HPLC): The addition of the 4-methyl-3-iodobenzoyl group significantly increases the hydrophobicity of the labeled peptide. In Reverse-Phase HPLC (RP-HPLC), this shifts Lysine-containing peptides to later retention times, effectively "sorting" them from the complex mixture of unlabeled (Arg-containing) peptides.

-

Proteolytic Modulation: Modification of the Lysine

-amino group blocks Trypsin cleavage at that site. Trypsin will only cleave at Arginine residues. This generates larger, overlapping fragments useful for assembling sequence data and verifying domain structures.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow, from reagent preparation to sequence analysis.

Caption: Workflow for Lysine-selective labeling, digestion, and mapping using N-Succinimidyl 4-methyl-3-iodobenzoate.

Detailed Protocol

Phase 1: Reagent Preparation (Precursor Conversion)

Note: If using the radioiodinated version for high-sensitivity tracing, this step is required. If using "cold" (non-radioactive) iodine for Mass Spec, the pre-iodinated standard can be used.

Reagents:

-

Precursor: N-Succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate.[1]

-

Oxidant: N-Chlorosuccinimide (NCS) or tert-Butyl hydroperoxide (TBHP).

-

Iodine Source: Na

I (for radio) or NaI (cold).

Step-by-Step:

-

Dissolve 50

g of the tin precursor in 50 -

Add NaI (stoichiometric equivalent) and oxidant (NCS, 10

g). -

Incubate at Room Temperature (RT) for 15 minutes.

-

Purification: Purify the iodinated ester via a C18 Sep-Pak cartridge or HPLC to remove the tin by-products. Elute with Ethyl Acetate.[2]

-

Evaporate solvent under Nitrogen stream. Reconstitute in anhydrous DMSO immediately before use.

Phase 2: Protein Conjugation

Buffer System: Borate Buffer (0.1 M, pH 8.5). Avoid Tris or Glycine buffers as they contain competing amines.

-

Equilibration: Adjust protein concentration to 1–5 mg/mL in Borate Buffer.

-

Addition: Add the reconstituted N-Succinimidyl 4-methyl-3-iodobenzoate (in DMSO) to the protein solution.

-

Molar Ratio: Use a 10-fold molar excess of reagent over total Lysine residues to ensure complete modification.

-

Volume: Keep DMSO concentration < 10% to prevent denaturation.

-

-

Incubation: React for 30–60 minutes on ice (4°C) or 30 minutes at RT.

-

Quenching: Stop the reaction by adding 1 M Glycine or Tris-HCl (pH 8.0) to scavenge excess reagent.

-

Cleanup: Desalt using a PD-10 column or dialysis against Ammonium Bicarbonate (pH 8.0) to prepare for digestion.

Phase 3: Enzymatic Digestion & Peptide Mapping

Enzyme: Sequencing-grade Trypsin (modified).

-

Digestion: Add Trypsin at a 1:50 (w/w) enzyme-to-substrate ratio.

-

Incubation: 37°C for 12–18 hours.

-

Mechanistic Note: Since Lysines are modified (bulky iodobenzoyl group), Trypsin cannot bind/cleave. Cleavage occurs exclusively at Arginine (Arg) residues.

-

-

HPLC Mapping:

-

Column: C18 Reverse Phase (e.g., 2.1 x 150 mm, 300 Å).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0–60% B over 60 minutes.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic iodobenzoate absorbance). If radiolabeled, use a flow scintillation analyzer.

-

Data Analysis & Interpretation

Quantitative Summary of Modifications

| Parameter | Native Peptide (Lys) | Modified Peptide (Lys-4-Me-3-I-Benzoate) | Impact on Analysis |

| Mass Shift | 0 Da | +244.0 Da (approx) | Distinct mass shift in MS. |

| Trypsin Cleavage | Cleaves at C-term | Blocked | Generates longer "Arg-C like" fragments. |

| HPLC Retention | Early/Mid Elution | Late Elution (Hydrophobic Shift) | Separates Lys-peptides from Arg-peptides. |

| UV Absorbance | 214 nm | 214 nm + 254 nm | "Tag" visible at 254 nm (aromatic). |

Interpreting the Map

-

The "Shift" Strategy: Compare the map of the native digest vs. the modified digest.

-

Peaks that disappear in the modified map contained unmodified Lysines.

-

New peaks appearing at higher retention times (more hydrophobic) are the Lysine-labeled peptides.

-

Peaks that remain unchanged are Arginine-only peptides (or C-terminal peptides lacking Lys).

-

-

Sequence Validation: Isolate the shifted peaks. Perform Edman degradation. The N-terminal residue (if not blocked) or the Lysine position will show the characteristic PTH-derivative of the iodinated lysine, confirming the position of Lys in the sequence.

Troubleshooting & Critical Control Points

-